molecular formula C11H12O2 B2432974 2-Cyclopropyl-2-phenylacetic acid CAS No. 5689-18-9

2-Cyclopropyl-2-phenylacetic acid

Cat. No.: B2432974
CAS No.: 5689-18-9
M. Wt: 176.215
InChI Key: PYBNWSBTADSMIW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-phenylacetic acid is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 . It is a white solid with a strong honey-like odor . It is a catabolite of phenylalanine .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters could be achieved using a radical approach . This process could be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group and a phenyl group attached to the same carbon atom, which is also attached to a carboxylic acid group . The InChI code for this compound is 1S/C11H12O2/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a potential chemical reaction involving this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 89-91°C . The predicted boiling point is 304.6±11.0°C and the predicted density is 1.228±0.06 g/cm3 . The predicted pKa value is 4.26±0.10 .

Scientific Research Applications

Electronic Effects in Chemical Structures

The electronic effects of cyclopropyl groups, which are a part of the 2-Cyclopropyl-2-phenylacetic acid structure, have been studied. For instance, Kusuyama and Ikeda (1973) explored the electronic substituent constants in phenylacetic acids, revealing cyclopropyl's inductive electron-attracting behavior and its resonance effects on electron-deficient reaction centers (Kusuyama & Ikeda, 1973).

Utility in Organic Synthesis

Cyclopropyl groups are important in organic synthesis. Limbach et al. (2004) detailed the synthesis of cyclopropylideneacetates, a group that includes cyclopropyl structures, demonstrating their versatility as multifunctional building blocks in organic synthesis (Limbach, Dalai, & Meijere, 2004).

Synthesis of Mesoionic Compounds

Fedotov et al. (2011) investigated the cyclization of phenylacetic acids, leading to the formation of mesoionic compounds. This research highlights the role of phenylacetic acid derivatives in synthesizing compounds with unique electronic structures (Fedotov et al., 2011).

Exploration in Antibiotics Production

In the context of antibiotics, Moyer and Coghill (1947) studied the impact of phenylacetic acid on penicillin production, discovering that its addition to culture media increases the yield of penicillin (Moyer & Coghill, 1947).

Chemical Kinetics and Mechanisms

Roy (1995) analyzed the kinetics and mechanisms of hydrolysis of cyclopentolate hydrochloride, a compound related to phenylacetic acid, demonstrating the importance of understanding reaction pathways in medicinal chemistry (Roy, 1995).

Wastewater Treatment

Madan and Wasewar (2017) discussed the removal of phenylacetic acid from aqueous streams, emphasizing its significance in wastewater treatment due to its wide range of biological and medicinal activities (Madan & Wasewar, 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The Suzuki–Miyaura coupling reaction, which could potentially involve 2-Cyclopropyl-2-phenylacetic acid, is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests potential future directions in the development of new synthetic methods involving this compound.

Relevant Papers The papers retrieved discuss the use of pinacol boronic esters in organic synthesis , the Suzuki–Miyaura coupling reaction , and the properties of related compounds . These papers provide valuable insights into the synthesis, reactions, and properties of this compound.

Mechanism of Action

Target of Action

It’s worth noting that phenylacetic acid, a structurally similar compound, is known to interact with enzymes of the urea cycle .

Mode of Action

The exact mode of action of 2-Cyclopropyl-2-phenylacetic acid remains unclear due to the lack of specific studies. It’s plausible that it might interact with its targets in a manner similar to phenylacetic acid . Phenylacetic acid is known to undergo transamination, decarboxylation, and subsequent oxidation .

Biochemical Pathways

The phenylacetic acid degradation pathway is a well-studied model for the catabolism of aromatic compounds . This pathway involves 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Pharmacokinetics

The compound’s molecular weight of 17622 suggests that it may have favorable absorption and distribution characteristics, as smaller molecules generally have better bioavailability.

Result of Action

The enzymes of the bacterial phenylacetic acid pathway have shown potential as an antimicrobial drug target , suggesting that this compound might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known to be influenced by reaction conditions . Additionally, the activity of enzymes involved in the phenylacetic acid pathway can be influenced by factors such as pH and temperature .

Properties

IUPAC Name

2-cyclopropyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNWSBTADSMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5689-18-9
Record name 2-cyclopropyl-2-phenylacetic acid
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